(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol
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Overview
Description
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound is characterized by a cyclobutyl ring attached to a methanol group, with an amino group and a propan-2-yl-substituted phenyl group attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethanol with 2-amino-1-[4-(propan-2-yl)phenyl]ethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-{2-Amino-1-[4-(methyl)phenyl]ethyl}cyclobutyl)methanol
- (1-{2-Amino-1-[4-(ethyl)phenyl]ethyl}cyclobutyl)methanol
- (1-{2-Amino-1-[4-(propyl)phenyl]ethyl}cyclobutyl)methanol
Uniqueness
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can result in distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-propan-2-ylphenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C16H25NO/c1-12(2)13-4-6-14(7-5-13)15(10-17)16(11-18)8-3-9-16/h4-7,12,15,18H,3,8-11,17H2,1-2H3 |
InChI Key |
LFCXMVZNXRQLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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